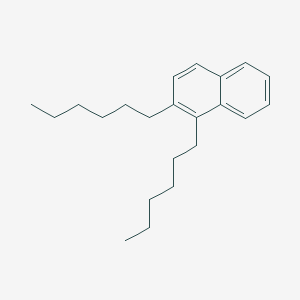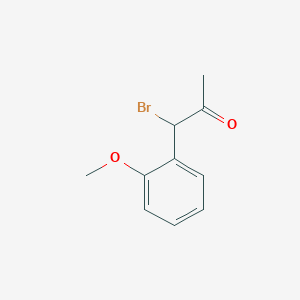![molecular formula C12H11ClN2O3 B14074680 Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate CAS No. 101561-13-1](/img/structure/B14074680.png)
Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate is an organic compound with a complex structure that includes a diazenyl group, a chlorobenzoyl group, and a but-2-enoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate typically involves the reaction of 3-chlorobenzoyl chloride with diazomethane, followed by esterification with but-2-enoic acid. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromomethyl group instead of a diazenyl group.
Methyl 3-(chloromethyl)but-3-enoate: Contains a chloromethyl group instead of a diazenyl group.
Uniqueness
Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the diazenyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
101561-13-1 |
|---|---|
Molekularformel |
C12H11ClN2O3 |
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
methyl 3-[(3-chlorobenzoyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C12H11ClN2O3/c1-8(6-11(16)18-2)14-15-12(17)9-4-3-5-10(13)7-9/h3-7H,1-2H3 |
InChI-Schlüssel |
LHLLGRRHOIYSJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)OC)N=NC(=O)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)


![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)

![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)
![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)


![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)




